Product packaging for 3-O-Benzyl 17alpha-estradiol(Cat. No.:CAS No. 23880-59-3)

3-O-Benzyl 17alpha-estradiol

Cat. No.: B590187
CAS No.: 23880-59-3
M. Wt: 362.513
InChI Key: KTONJCQNAMVMHS-RXFVIIJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Benzyl 17alpha-Estradiol is a chemically modified steroid based on the 17α-estradiol structure. 17α-Estradiol itself is a stereoisomer of the endogenous hormone 17β-estradiol and is characterized by its significantly weaker estrogenic potency, reported to be about 100-fold lower than its 17β counterpart . This benzyl derivative is typically used in research settings as a chemical intermediate or building block for the solid-phase parallel synthesis of more complex steroid derivatives, such as estradiol sulfamates and phenols, which are investigated for their potential biological activities . The parent compound, 17α-estradiol, has been studied for various biological effects, including nongenomic actions like smooth muscle relaxation and weak genomic estrogenic and antiestrogenic activities . It also acts as a 5α-reductase inhibitor, which is an enzyme involved in steroid metabolism . As a synthetically modified analog, this compound is a tool for researchers in medicinal chemistry to explore enzyme inhibition and develop novel steroid-based compounds. This product is intended for research purposes in a laboratory setting and is not approved for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O2 B590187 3-O-Benzyl 17alpha-estradiol CAS No. 23880-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTONJCQNAMVMHS-RXFVIIJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720653
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23880-59-3
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 O Benzyl 17alpha Estradiol

Established Synthetic Routes for 3-O-Benzylation of Estradiol (B170435) Scaffolds

The primary method for the 3-O-benzylation of estradiol is the Williamson ether synthesis. wikipedia.orglibretexts.orglumenlearning.com This reaction involves the deprotonation of the phenolic hydroxyl group at the C-3 position of the estradiol scaffold by a strong base to form an alkoxide, which then acts as a nucleophile. libretexts.org This alkoxide subsequently attacks an alkyl halide, such as benzyl (B1604629) bromide, in an SN2 reaction to form the desired ether. wikipedia.orglibretexts.orglumenlearning.com

Commonly used bases for this reaction include sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature as it progresses. nih.gov The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions that can occur with secondary or tertiary halides. libretexts.org

An alternative approach involves using benzyl 2,2,2-trichloroacetimidate under acidic conditions, which can be beneficial when the substrate is sensitive to the strongly basic conditions of the traditional Williamson synthesis. nih.gov

Table 1: Reagents and Conditions for 3-O-Benzylation of Estradiol
Reagent/ConditionRoleTypical ImplementationSource(s)
EstradiolStarting MaterialThe steroid scaffold to be modified. nih.gov
Benzyl Bromide (BnBr)Benzylating AgentThe electrophile that provides the benzyl group. nih.gov
Sodium Hydride (NaH)BaseDeprotonates the phenolic hydroxyl group to form the nucleophilic alkoxide. nih.gov
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)SolventProvides a suitable medium for the reaction. nih.gov
Low to Ambient TemperatureReaction ConditionControlled temperature profile to manage reaction kinetics and minimize side reactions. nih.gov

Stereoselective Synthesis and Isolation of 17alpha-Estradiol (B195180) Derivatives

The stereochemistry at the C-17 position is a critical determinant of the biological activity of estradiol derivatives. The synthesis of 17α-estradiol derivatives often starts from estrone (B1671321), which has a ketone at the C-17 position. google.com The reduction of this ketone can yield a mixture of 17α- and 17β-estradiol epimers. google.com

Achieving high stereoselectivity for the 17α-hydroxyl group requires careful selection of reducing agents and reaction conditions. For instance, the use of specific reducing agents at controlled low temperatures (e.g., -10 to -5°C) can significantly favor the formation of the 17β-isomer, and by extension, careful selection can also enrich the 17α-isomer. google.com However, achieving high purity of the 17α-epimer often necessitates chromatographic separation techniques to isolate it from the more thermodynamically stable 17β-epimer. google.com

Alternative strategies for introducing substituents at the 17α-position include the samarium-Barbier reaction, which can be used to introduce moieties like benzyl groups to the 17-position of estrone. nih.gov

Protecting Group Chemistry in Multi-step Estradiol Analogue Synthesis

In the multi-step synthesis of complex estradiol analogues, the use of protecting groups is essential to prevent unwanted reactions at sensitive functional groups. wikipedia.orgorganic-chemistry.org The phenolic hydroxyl group at C-3 and the aliphatic hydroxyl group at C-17 are common sites that require protection. cdnsciencepub.comacs.org

The benzyl group is a frequently used protecting group for the C-3 hydroxyl due to its stability under a wide range of reaction conditions. cdnsciencepub.com It can be removed under specific conditions, such as catalytic hydrogenation (e.g., H₂/Pd/C) or by using strong Lewis acids like boron trichloride (B1173362) (BCl₃). cdnsciencepub.com However, the choice of deprotection method must be compatible with other functional groups in the molecule. For example, catalytic hydrogenation might be unsuitable if other reducible groups like double bonds are present. cdnsciencepub.com

Other protecting groups used in estradiol synthesis include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and methoxymethyl (MOM) ethers. cdnsciencepub.com The selection of a protecting group strategy often depends on the specific reaction sequence and the need for orthogonal deprotection, where one group can be removed selectively in the presence of others. wikipedia.org

Table 2: Common Protecting Groups in Estradiol Synthesis
Protecting GroupAbbreviationProtection MethodDeprotection Method(s)Source(s)
BenzylBnWilliamson ether synthesisCatalytic hydrogenation (H₂/Pd/C), BCl₃ cdnsciencepub.com
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazoleTetrabutylammonium fluoride (B91410) (TBAF), acids (e.g., TFA) cdnsciencepub.com
MethoxymethylMOMMOMCl, baseAcidic conditions cdnsciencepub.com
Trimethylsilyl (B98337)TMSTMSCl, baseMild acidic conditions cdnsciencepub.com

Design and Synthesis of Analogues with Modified Benzyl Moieties

Modifying the benzyl moiety of 3-O-benzyl 17α-estradiol allows for the exploration of structure-activity relationships and the development of compounds with altered biological profiles. These modifications can include the introduction of various substituents on the aromatic ring of the benzyl group or changes to the benzylic carbon itself.

The synthesis of such analogues generally follows the established 3-O-benzylation routes, but with substituted benzyl halides or other benzylating agents. For example, Grignard addition to estrone can introduce various alkyl and aryl groups at the C-17 position, which can then be further modified. nih.gov Microwave-assisted synthesis of diaryl ethers has also been employed to introduce substituted phenyl groups at the C-3 position. mdpi.com

Strategies for Derivatization to Yield Research Probes and Conjugates

3-O-benzyl 17α-estradiol serves as a valuable intermediate for the synthesis of research probes and bioconjugates. These derivatives are designed to study the interactions of estrogens with their biological targets, such as estrogen receptors.

Derivatization often involves introducing a linker at a specific position on the estradiol scaffold, which can then be coupled to a reporter molecule (e.g., a fluorescent dye like BODIPY), a peptide, or another bioactive molecule. nih.gov The C-7α and C-17α positions are common sites for the attachment of such linkers. For instance, a multi-step synthesis starting from estradiol can introduce a side chain at the C-7α position, which can then be used for conjugation. researchgate.net

The synthesis of these conjugates requires a careful selection of protecting groups to ensure that the reporter molecule and the linker are stable throughout the synthetic sequence. cdnsciencepub.com For example, the synthesis of prodigiosene-estrogen conjugates required a meticulous choice of protecting groups for the hydroxyl functionalities of estradiol to avoid cleavage of a sensitive ester linker. cdnsciencepub.com Pre-column derivatization with reagents like p-nitrobenzoyl chloride has also been used to create derivatives for analytical purposes, such as HPLC with fluorescence detection. researchgate.net

Molecular Interactions and Receptor Binding Characteristics of 3 O Benzyl 17alpha Estradiol

Estrogen Receptor Subtype Binding Profiles (ERα, ERβ)

While specific quantitative binding data for 3-O-Benzyl 17alpha-estradiol (B195180) is not extensively available in the public domain, the binding characteristics can be inferred from studies on structurally related compounds. The parent molecule, 17α-estradiol, is known to be a weaker estrogen compared to its potent stereoisomer, 17β-estradiol. nih.govresearchgate.net However, it still demonstrates a notable and preferential binding affinity for ERα over ERβ. nih.govresearchgate.net

The introduction of a benzyl (B1604629) group at the 3-hydroxyl position (3-O-Benzyl) is a common modification in medicinal chemistry to alter a compound's properties, such as its metabolic stability and binding affinity. Research on other 3-O-benzylated estrogen derivatives suggests that this modification is generally well-tolerated by the estrogen receptor.

Furthermore, substitutions at the 17α-position of the estradiol (B170435) scaffold are known to be compatible with receptor binding. oup.com Studies on various 17α-substituted estradiol analogs have shown that these compounds can retain significant binding affinity for both ERα and ERβ. oup.com The size and nature of the substituent at the 17α-position can influence the relative binding affinity for the two receptor subtypes. For instance, bulkier substituents at this position have been shown to favor binding to ERα. oup.com

Table 1: Inferred Estrogen Receptor Binding Profile of 3-O-Benzyl 17alpha-estradiol

Receptor SubtypeInferred Binding AffinityInferred SelectivityBasis for Inference
ERα ModeratePreferentialBased on the known preferential binding of 17α-estradiol to ERα and the tolerance of 17α-substitutions. nih.govresearchgate.netoup.com
ERβ LowerNon-preferentialBased on the known lower affinity of 17α-estradiol for ERβ. nih.govresearchgate.net

Ligand-Receptor Conformational Dynamics and Allosteric Modulation

The binding of a ligand to a nuclear receptor like the estrogen receptor is not a simple lock-and-key mechanism. It is a dynamic process that induces specific conformational changes in the receptor protein. These changes are crucial for the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors) that ultimately determine the transcriptional output. researchgate.net

The binding of an agonist, such as estradiol, typically induces a "closed" conformation of the ligand-binding domain (LBD). This conformation involves the repositioning of Helix 12, a critical C-terminal helix, to form a surface that is recognized by co-activator proteins. researchgate.net Studies on various estrogenic compounds have shown that the nature of the ligand dictates the precise conformation of the LBD and, consequently, the cellular response. nih.gov

For this compound, the 17α-configuration of the estradiol core and the presence of the 3-O-benzyl group would influence the specific conformational changes it induces upon binding to ERα and ERβ. While detailed experimental data on the conformational dynamics induced by this specific compound are not available, it is expected to promote an active conformation of the receptor, consistent with its presumed estrogenic activity.

Allosteric modulation refers to the process where the binding of a ligand to one site on a receptor influences the binding or activity at another site. In the context of steroid receptors, the binding of the steroid ligand in the LBD allosterically regulates the receptor's ability to interact with DNA and other proteins. There is currently no specific research available to suggest that this compound acts as an allosteric modulator in a non-canonical fashion or is subject to allosteric modulation by other molecules at the estrogen receptor.

Interaction with Non-Estrogen Steroid Receptors (if applicable in research)

The specificity of a steroid hormone for its cognate receptor is a key feature of the endocrine system. However, cross-reactivity with other steroid receptors can occur, leading to off-target effects. The core structure of this compound is based on the estradiol scaffold, which is structurally distinct from androgens, progestins, glucocorticoids, and mineralocorticoids.

Generally, estrogens have low affinity for other steroid receptors. For instance, estradiol itself is inactive at muscarinic acetylcholine (B1216132) receptors, a target for some neurosteroids. semanticscholar.org While comprehensive screening of this compound against a panel of non-estrogen steroid receptors has not been reported in the available literature, significant interaction is not expected based on its chemical structure. The phenolic A-ring is a critical determinant for high-affinity binding to estrogen receptors and is a feature that distinguishes estrogens from other classes of steroids. nih.gov

Computational Chemistry and Docking Studies for Binding Affinity Prediction

In the absence of empirical binding data, computational methods such as molecular docking can provide valuable insights into the potential binding mode and affinity of a ligand. plos.org Docking studies involve placing a ligand into the three-dimensional structure of a receptor's binding pocket and calculating a score that estimates the binding affinity.

For this compound, a docking study would likely show the steroidal core oriented in the ligand-binding pocket of ERα in a manner similar to estradiol itself. The phenolic end of the molecule (A-ring) would be anchored through hydrogen bonds with key amino acid residues such as Glutamate 353 and Arginine 394, while the D-ring end would interact with residues like Histidine 524. researchgate.net

Table 2: Predicted Key Interactions of this compound with ERα LBD from a Hypothetical Docking Study

Ligand MoietyInteracting Receptor Residues (Hypothetical)Type of Interaction
Phenolic A-ring Glu353, Arg394Hydrogen Bonding
3-O-Benzyl Group Hydrophobic pocket residuesVan der Waals / Hydrophobic
Steroid Core Leu346, Ala350, Leu387, Met388, Phe404Hydrophobic Interactions
17α-Hydroxyl Group His524Hydrogen Bonding

It is important to note that while docking studies are a powerful predictive tool, the results are theoretical and require experimental validation.

Enzymatic Modulation and Cellular/molecular Activities of 3 O Benzyl 17alpha Estradiol in Preclinical Models

Modulation of Steroidogenesis-Related Enzymes (e.g., Steroid Sulfatase, 17β-HSD)

Research has highlighted the role of 17α-substituted estradiol (B170435) derivatives as modulators of enzymes crucial for the synthesis of active estrogens.

Steroid Sulfatase (STS): This enzyme is a key target as it converts inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. acs.orgnih.govnih.govoup.com These products can then be converted into potent estrogens like 17β-estradiol, which stimulate the growth of hormone-dependent cancers. oup.com

Derivatives of 17α-estradiol with a benzyl (B1604629) substitution have been identified as potent inhibitors of steroid sulfatase. nih.govacs.org The addition of a hydrophobic substituent at the 17α-position of estradiol was found to induce powerful inhibition of STS. nih.govacs.org Specifically, benzyl-substituted derivatives of estradiol proved to be more effective inhibitors than their alkyl analogues. nih.govacs.org Studies on a series of 17α-(benzyl substituted)-estradiol compounds demonstrated significant inhibitory activity against the conversion of E1S to E1. nih.govacs.org For instance, derivatives with 4'-tert-butylbenzyl and 4'-benzyloxybenzyl groups showed potent inhibition with IC50 values in the low nanomolar range. nih.govacs.org This family of inhibitors typically acts through a reversible mechanism, which contrasts with the irreversible inhibition seen with compounds like estrone sulfamate (B1201201) (EMATE). acs.org

Further modifications, such as combining a 17α-benzyl group with a 3-O-sulfamate group, have created even more potent STS inhibitors. acs.orgnih.gov For example, 3-O-sulfamate 17α-benzylestradiol was found to be a more powerful inhibitor than compounds containing only a 17α-benzyl group or only a 3-O-sulfamate group. acs.orgnih.gov

Inhibition of Steroid Sulfatase by 17α-Estradiol Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) of various estradiol derivatives against steroid sulfatase activity, specifically the conversion of Estrone Sulfate (E1S) to Estrone (E1).

CompoundModificationIC50 (nM)Reference
17α-(4'-Benzyloxybenzyl)-E2Benzyl derivative at C1722 nih.gov
17α-(3'-Bromobenzyl)-E2Benzyl derivative at C1724 nih.gov
17α-(4'-Butylbenzyl)-E2Benzyl derivative at C1725 nih.gov
17α-(4'-tert-Butylbenzyl)-E2Benzyl derivative at C1728 nih.gov
3-O-sulfamate 17α-benzylestradiolCombined C3 and C17 modifications0.39 acs.orgnih.gov
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolCombined C3 and C17 modifications0.15 acs.orgnih.gov
Estrone-3-O-sulfamate (EMATE)Reference Inhibitor (C3 modification)2.1 acs.org

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of less active 17-keto steroids and more potent 17-hydroxy steroids. bioscientifica.com For example, 17β-HSD type 1 (17β-HSD1) catalyzes the conversion of estrone (E1) into the highly potent estrogen, 17β-estradiol (E2). nih.govmdpi.com Inhibition of 17β-HSD1 is therefore considered a promising therapeutic strategy for estrogen-dependent diseases like breast cancer and endometriosis. nih.govmdpi.com Steroidal inhibitors based on the estrane (B1239764) nucleus have been extensively developed, though a major challenge has been to eliminate their residual estrogenic activity. nih.gov Modifications at various positions on the estradiol molecule, including position 3, have been explored to create potent and non-estrogenic 17β-HSD1 inhibitors. nih.gov

Modulation of Gene Expression Profiles in Estrogen-Responsive Cells

Estrogens exert their effects primarily by binding to estrogen receptors, which are transcription factors that regulate the expression of target genes. physiology.org The binding of an estrogenic compound to the ER initiates a cascade that leads to the transcription of estrogen-responsive genes. creative-diagnostics.com

In estrogen receptor-positive human breast cancer cells (MCF-7), the expression of a specific set of genes is reliably altered by estrogenic chemicals. nih.gov Commonly studied estrogen-responsive genes include pS2 (also known as TFF1), GREB1, and EGR3. nih.gov DNA microarray studies have been used to create gene expression profiles for various chemicals, which are then compared to the profile of the natural estrogen, 17β-estradiol. nih.gov

Studies comparing 17α-estradiol and 17β-estradiol have found that they can elicit similar genomic binding and transcriptional activation through estrogen receptor alpha (ERα). elifesciences.org Despite differences in binding affinity, both isomers were found to trigger a similar pattern of ERα genomic binding and to activate and suppress a similar set of genes, providing strong evidence that 17α-estradiol signals through ERα. elifesciences.org

Investigation of Signal Transduction Pathway Activation

The biological effects of estrogens are mediated through complex signal transduction pathways. These pathways can be initiated by estrogen receptors located in the nucleus or at the cell membrane. physiology.orgcreative-diagnostics.com

The classical pathway involves the binding of estrogen to nuclear ERs, leading to receptor dimerization and binding to Estrogen Response Elements (EREs) on DNA, which in turn promotes the transcription of target genes. creative-diagnostics.com

Non-classical or "non-genomic" pathways are initiated more rapidly and involve ERs located at the cell membrane. mdpi.com Activation of these membrane-associated ERs can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. mdpi.com The activation of ERK1/2 is considered a key event in signaling that originates from non-nuclear ERs. mdpi.com Estradiol can also impact cellular physiology by modulating calcium levels and the activity of various kinases. physiology.org Studies on 17β-estradiol have shown it can reduce inflammation and tissue injury following spinal cord trauma by modulating pathways involving iNOS, COX-2, and various cytokines, with these effects being blocked by an ER antagonist. nih.gov

Comparative Biological Activity with Endogenous Estrogens in Cellular Assays

Comparing the activity of 3-O-Benzyl 17alpha-estradiol (B195180) and related compounds to endogenous estrogens like 17β-estradiol is essential to understanding their biological profile.

17α-estradiol is the C17 epimer of 17β-estradiol and is generally considered a much weaker estrogen, with approximately 100-fold lower potency in classical estrogenic assays. wikipedia.org In functional assays, 17α-estradiol demonstrates lower potency than 17β-estradiol in inducing relaxation of uterine tissue. nih.gov

Comparative Activity of Estradiol Isomers

This table compares the biological activities of 17α-estradiol and the endogenous estrogen 17β-estradiol in various preclinical assays.

Biological Activity / Assay17α-Estradiol17β-Estradiol (Endogenous Estrogen)Reference
General Estrogenic PotencyWeak; approx. 100-fold lower than 17β-E2Potent (Reference) wikipedia.org
Uterine Contractility Inhibition (IC50)89.39 μM8.42 μM (10.6-fold more potent) nih.gov
ERα Genomic Binding & Gene Expression ProfileElicits a similar pattern to 17β-E2Elicits a similar pattern to 17α-E2 elifesciences.org
Activation of ER-XMore potent than 17β-E2Less potent than 17α-E2 wikipedia.org

Metabolic Pathways and Biotransformation Studies of 3 O Benzyl 17alpha Estradiol in Research Models

In Vitro Enzymatic Metabolism and Reaction Kinetics

Currently, direct in vitro enzymatic studies and detailed reaction kinetics specifically for 3-O-Benzyl 17α-estradiol are not extensively available in published literature. However, the metabolic pathways can be inferred from studies on the parent compound, 17α-estradiol, and general knowledge of steroid and xenobiotic metabolism.

The metabolism of estrogens is primarily governed by phase I and phase II enzymes. For 3-O-Benzyl 17α-estradiol, two main initial metabolic routes are plausible: O-debenzylation and hydroxylation of the steroid core.

O-Debenzylation: The cleavage of the benzyl (B1604629) ether at the C-3 position would be a primary step, catalyzed by cytochrome P450 (CYP) enzymes. This reaction would release the parent compound, 17α-estradiol, and benzoic acid. The benzylic carbon is a known site for oxidative metabolism by CYPs.

Hydroxylation: Aromatic hydroxylation at the C-2 and C-4 positions of the A-ring is a common metabolic pathway for estrogens. Various CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to catalyze these reactions for 17β-estradiol, and similar activities are expected for the 17α-isomer, likely after de-benzylation. oup.com

Phase II Conjugation: Following phase I metabolism (or directly), the hydroxyl groups of the resulting metabolites are susceptible to conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the major phase II pathways for estrogens. Studies on 17α-estradiol show it is rapidly and extensively conjugated. researchgate.net

A study comparing the glucuronidation of 17α-estradiol and 17β-estradiol found that different UGT isoforms exhibit marked stereoselectivity. For instance, UGT2B7 can glucuronidate both isomers at the 17-OH position but shows a higher affinity for 17α-estradiol (epiestradiol). researchgate.net Conversely, UGT2B17 was found to only glucuronidate 17β-estradiol. researchgate.net UGT2B15 conjugates both isomers at the 3-OH position, with a strong preference for 17α-estradiol. researchgate.net

Identification and Characterization of Metabolites in Preclinical Samples

Direct studies identifying metabolites of 3-O-Benzyl 17α-estradiol in preclinical samples are scarce. However, based on the metabolism of 17α-estradiol in human studies, we can predict the likely metabolites.

After oral administration to male volunteers, 17α-estradiol was found to undergo poor phase I metabolism, with the primary fate being extensive conjugation. researchgate.net The main metabolites are expected to be glucuronide and sulfate (B86663) conjugates of 17α-estradiol.

A study on 17α-estradiol metabolism in humans revealed that after administration, only a small fraction was recovered as estrone (B1671321), 17β-estradiol, or estriol, indicating that it is metabolized differently and to a greater extent than 17β-estradiol before excretion. oup.com The primary metabolites found in urine are conjugates. researchgate.net

The following table summarizes the potential metabolites of 3-O-Benzyl 17α-estradiol based on known metabolic pathways of related compounds.

Parent Compound Potential Phase I Metabolites Potential Phase II Metabolites Enzymes Involved
3-O-Benzyl 17α-estradiol17α-estradiol, Benzoic Acid, 2-Hydroxy-3-O-benzyl-17α-estradiol, 4-Hydroxy-3-O-benzyl-17α-estradiol, Catechol estrogens (after debenzylation)17α-estradiol-3-glucuronide, 17α-estradiol-17-glucuronide, 17α-estradiol-3-sulfate, 17α-estradiol-17-sulfate, DiconjugatesCYP450s, UGTs, SULTs

Role of the Benzyl Protecting Group in Metabolic Stability and Subsequent Fate

The benzyl group at the 3-position serves as a protecting group, which significantly influences the metabolic stability and fate of the molecule.

Increased Lipophilicity: The benzyl group increases the lipophilicity of the estradiol (B170435) molecule. This can affect its absorption, distribution, and interaction with metabolizing enzymes and receptors.

Steric Hindrance: The bulky benzyl group can sterically hinder the access of metabolizing enzymes to the A-ring of the steroid. This could potentially slow down the rate of aromatic hydroxylation at the C-2 and C-4 positions compared to the unprotected 17α-estradiol.

Site of Metabolism: The benzyl group itself introduces a new site for metabolism. The benzylic C-H bond is susceptible to oxidation by CYP enzymes, leading to the cleavage of the ether linkage. oup.com This O-debenzylation would release 17α-estradiol, which would then be subject to its characteristic metabolic pathways. The stability of the benzyl ether can be influenced by substituents on the benzyl ring.

Modulation of Activity: By blocking the phenolic hydroxyl group at C-3, the benzyl group prevents the molecule from binding effectively to the classical nuclear estrogen receptors until it is cleaved. This makes 3-O-Benzyl 17α-estradiol a potential prodrug of 17α-estradiol.

Impact of Stereochemistry at C-17 on Metabolic Pathways

The stereochemistry at the C-17 position has a profound impact on the metabolic pathways of estrogens. The axial orientation of the hydroxyl group in 17α-estradiol, as opposed to the equatorial orientation in 17β-estradiol, leads to different interactions with metabolizing enzymes.

Oxidoreductase Activity: The interconversion between estradiol and estrone is catalyzed by hydroxysteroid dehydrogenases (HSDs). 17β-HSDs catalyze the conversion of the potent 17β-estradiol to the less active estrone. In contrast, 17α-estradiol is a poor substrate for many of these enzymes. Studies have shown that the conversion of 17α-estradiol to estrone is significantly lower than that of 17β-estradiol. oup.com There are specific 17α-hydroxysteroid dehydrogenases, but their activity and tissue distribution differ from the 17β-specific enzymes. nih.gov

Conjugation: As mentioned earlier, the stereochemistry at C-17 dictates the specificity of UGT enzymes. For example, UGT2B7 has a high affinity for the 17α-hydroxyl group, while UGT2B17 is specific for the 17β-hydroxyl group. researchgate.net Studies have also shown that the 17-sulfate of 17α-estradiol is resistant to enzymatic hydrolysis, unlike the 3-sulfate. researchgate.net

Aromatic Hydroxylation: The stereochemistry at C-17 can also influence the rate of hydroxylation on the A-ring. One study on 16-fluoroestradiols found that the C-17 epimer of 16α-fluoro-17β-estradiol was subject to much greater aromatic hydroxylation. nih.gov This suggests that the orientation of the C-17 hydroxyl group can allosterically affect enzyme activity at a distant site on the molecule.

Preclinical Pharmacological Investigations of 3 O Benzyl 17alpha Estradiol in Animal Models Mechanistic Focus

In Vivo Studies on Estrogen-Responsive Tissues and Organ Systems

There is a lack of specific in vivo studies detailing the effects of 3-O-Benzyl 17alpha-estradiol (B195180) on estrogen-responsive tissues and organ systems in animal models. Research in this area has predominantly focused on the parent compound, 17alpha-estradiol, which is generally considered to have weaker estrogenic activity compared to 17beta-estradiol. wikipedia.org For instance, studies on 17alpha-estradiol have explored its effects on uterine tissue and its potential for antiuterotrophic action. nih.gov However, the influence of the 3-O-benzyl group on the estrogenic activity of 17alpha-estradiol in vivo has not been specifically elucidated in the available literature. This modification could potentially alter the compound's affinity for estrogen receptors and its subsequent effects on tissues such as the uterus, mammary glands, and bone. Without dedicated studies, any discussion on the in vivo estrogenic or anti-estrogenic properties of 3-O-Benzyl 17alpha-estradiol would be speculative.

Tissue Distribution and Accumulation in Research Models

Specific data on the tissue distribution and accumulation of this compound in research models is not available in the reviewed scientific literature. Pharmacokinetic studies, which are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted, have been conducted for other estradiol (B170435) derivatives. For example, the tissue distribution of radiolabeled 17alpha-ethynylestradiol and moxestrol (B1677421) has been investigated in rats, showing specific uptake in the uterus and mammary tumors. nih.gov Similarly, studies have been performed on 17alpha-methylestradiol. nih.gov The presence of the benzyl (B1604629) group at the 3-O position would likely increase the lipophilicity of 17alpha-estradiol, which could significantly impact its biodistribution, potentially leading to different patterns of accumulation in various tissues, including adipose tissue and the brain, compared to its parent compound. However, without experimental data, these remain theoretical considerations.

Elucidation of Mechanistic Insights into Observed Biological Effects

Given the absence of specific studies on the biological effects of this compound, there is a corresponding lack of elucidated mechanistic insights. The mechanism of action for estrogens and their derivatives typically involves interaction with estrogen receptors (ERα and ERβ) and the more recently identified G protein-coupled estrogen receptor (GPER). nih.gov Additionally, non-genomic pathways, such as the activation of intracellular signaling cascades, are also recognized. nih.gov The 3-O-benzyl modification could influence the binding affinity and selectivity of 17alpha-estradiol for these different receptors, thereby modulating its biological activity. For instance, some synthetic estradiol derivatives are designed to act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonist or antagonist effects. Whether this compound acts as an estrogen agonist, antagonist, or SERM, and through which specific molecular pathways, has not been experimentally determined.

Exploration of Neuroprotective Mechanisms and Brain-Targeting Properties

While there is a growing body of research on the neuroprotective effects of 17alpha-estradiol, specific investigations into the neuroprotective mechanisms and brain-targeting properties of this compound are absent from the available literature. 17alpha-estradiol itself has been shown to offer neuroprotection in various models of neurodegeneration, with proposed mechanisms including antioxidant effects and modulation of inflammatory responses. alzdiscovery.orgalzdiscovery.org It is thought to exert some of its effects through a brain-expressed estrogen receptor, ER-X. wikipedia.orgnih.gov The addition of a benzyl group could potentially enhance the lipophilicity of the molecule, which might facilitate its ability to cross the blood-brain barrier. This could be a strategy for developing brain-targeting neuroprotective agents. However, without preclinical studies to evaluate the brain uptake, distribution, and efficacy of this compound in models of neurological disorders, its potential as a neuroprotective agent remains unexplored.

Analytical Methodologies for the Detection and Quantification of 3 O Benzyl 17alpha Estradiol in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are the cornerstone for separating 3-O-Benzyl 17alpha-estradiol (B195180) from complex mixtures, a critical step before quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods. mst.dknih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a dominant analytical technique for the analysis of steroid compounds. nih.gov The separation of 17α- and 17β-estradiol, which are challenging isomeric pairs, has been successfully achieved using specialized columns. For instance, a carbazole-based polymer-immobilized silica (B1680970) column (Sil-CEA) has demonstrated a high separation factor (α = 1.39) for these isomers, a significant improvement over conventional ODS columns (α = 1.01). nih.gov This highlights the importance of stationary phase chemistry in achieving resolution. HPLC methods often employ fluorimetric detection following precolumn derivatization to enhance sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly when combined with derivatization. mst.dk For the analysis of estrogens, including 17α-estradiol, a single-step derivatization with N-(trimethylsilyl)imidazole followed by GC-MS/MS analysis on a 50% phenyl polysilphenylene-siloxane bonded phase column has proven effective. nih.gov This method allows for the simultaneous measurement of multiple estrogens. nih.gov The use of an inert flow path in GC systems is crucial for analyzing active compounds at trace levels, ensuring higher sensitivity and reproducibility. hpst.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered one of the most advanced and sensitive techniques, especially for complex matrices. mst.dk It provides high selectivity and low detection limits. mst.dknih.gov For instance, UPLC-MS/MS methods have been developed for the analysis of natural and synthetic estrogens at very low concentrations (parts per quadrillion) in environmental water samples. waters.com The use of techniques like electrospray ionization (ESI) in either positive or negative mode allows for the detection of a wide range of estrogenic compounds. researchgate.net The choice between different ionization techniques and mass analyzers (e.g., triple quadrupole) depends on the specific requirements of the analysis. mst.dknih.gov

Table 1: Comparison of Chromatographic Techniques for 3-O-Benzyl 17alpha-estradiol Analysis

Technique Typical Stationary Phase Common Detector Key Advantages Considerations
HPLC C18, Carbazole-based polymer nih.gov UV, Fluorescence mst.dkresearchgate.net Robust, versatile, good for isomer separation nih.gov May require derivatization for high sensitivity researchgate.net
GC-MS 50% Phenyl Polysilphenylene-siloxane nih.gov Mass Spectrometer (Quadrupole, Ion Trap) nih.gov High sensitivity and selectivity, excellent for volatile compounds mst.dknih.gov Requires derivatization for non-volatile steroids nih.gov
LC-MS/MS C18, Gemini-NX C18 researchgate.net Tandem Mass Spectrometer (Triple Quadrupole) mst.dkresearchgate.net Highest sensitivity and selectivity, ideal for complex matrices mst.dknih.gov Potential for matrix effects, higher instrument cost

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of atoms. For instance, in the synthesis of 17α-substituted estradiol (B170435) derivatives, the appearance of a signal around 83.0 ppm in the ¹³C NMR spectrum is characteristic of the C-17 carbon bearing an alcohol group, confirming the successful reaction. mdpi.com The stereochemistry at C-17 can be confirmed by the absence of a correlation between the methyl group at C-18 and the introduced substituent in a NOESY spectrum, indicating a 17α-orientation. mdpi.com Advanced 2D-NMR techniques like HSQC, COSY, and HMBC are also utilized for unambiguous structural assignment. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of estradiol derivatives will show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic C-O bond of the benzyl (B1604629) ether. For example, the disappearance of a nitrile band and the appearance of an amide band in the IR spectrum can confirm the conversion of a nitrile to an amide during synthesis. mdpi.com Quantum-chemical density functional theory (DFT) calculations can be used to predict and assign the vibrational frequencies in the IR spectrum of estradiol derivatives. scispace.comresearchgate.net

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. mdpi.com Low-resolution mass spectrometry (LRMS) is also used for routine confirmation of molecular weight. acs.org

Table 2: Spectroscopic Data for Estradiol Derivatives

Spectroscopic Technique Key Observables for Estradiol Derivatives Reference Findings for Related Compounds
¹H NMR Signals for aromatic protons of the benzyl group and steroid core, specific chemical shifts for protons at C-17 and C-18. For a 17α-benzyl derivative, the absence of a NOESY correlation between CH₃-18 and the benzylic CH₂ confirms the 17α-orientation. mdpi.com
¹³C NMR Resonances for the benzylic carbon, aromatic carbons, and the steroid skeleton, with the C-17 signal being particularly informative of substitution. A signal at ~83.0 ppm is indicative of a C-17 tertiary alcohol. mdpi.com The presence of a benzyl group is confirmed by additional aromatic and a benzylic CH₂ signal. mdpi.com
IR Spectroscopy Characteristic stretching frequencies for O-H (alcohol), C-O (ether), and aromatic C-H bonds. Disappearance of a nitrile band (around 2230 cm⁻¹) and appearance of an amide band (around 1659 cm⁻¹) confirms reaction completion. mdpi.com
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound, and characteristic fragmentation patterns. HRMS can be used to confirm the elemental composition with high accuracy. mdpi.com

Sample Preparation and Extraction Protocols for Biological Research Samples

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates requires extensive sample preparation to remove interfering substances and concentrate the analyte. mst.dknih.govmedchemexpress.com

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of estrogens from biological and environmental samples. nih.gov C18 cartridges are commonly employed to isolate steroids from aqueous matrices like plasma or urine. For more complex samples, specialized sorbents such as hydrophilic-lipophilic balanced (HLB) copolymers can be used. nih.gov SPE can be automated for high-throughput analysis. nih.gov

Liquid-Liquid Extraction (LLE) is another common method for extracting steroids. It involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. nih.gov

Supported Liquid Membrane (SLM) Extraction has been developed for the selective extraction of estradiol and its metabolites from various biological matrices, including kidney and liver tissues, milk, and urine. This technique offers high enrichment factors. academicjournals.org

For solid samples like tissues, initial homogenization is required, followed by extraction with an appropriate solvent. nih.gov For conjugated estrogens in urine, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is often necessary to liberate the free steroid before extraction. dphen1.com

Table 3: Sample Preparation Techniques for Steroid Analysis

Technique Principle Typical Application Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent. nih.gov Plasma, urine, water, tissue homogenates nih.gov High recovery, good cleanup, can be automated. nih.gov Can be costly, method development may be required.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. nih.gov Serum, urine nih.gov Simple, inexpensive. Can be labor-intensive, may use large volumes of organic solvents.
Supported Liquid Membrane (SLM) Extraction Analyte is transported across a porous membrane impregnated with an organic solvent. academicjournals.org Biological tissues, milk, urine academicjournals.org High selectivity and enrichment. academicjournals.org Membrane stability can be an issue.

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for GC-MS and HPLC analysis. mst.dknih.govmedchemexpress.com For this compound, derivatization can enhance volatility for GC analysis and improve ionization efficiency and chromatographic retention for LC-MS analysis.

Silylation is a common derivatization technique for GC-MS analysis of steroids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(trimethylsilyl)imidazole convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable. nih.goveiu.edu A single-step derivatization using N-(trimethylsilyl)imidazole has been shown to be effective for the analysis of 17α-estradiol. nih.gov

Dansylation , the reaction with dansyl chloride, is a popular method for derivatizing phenolic steroids for LC-MS analysis. nih.gov It introduces a dimethylamino group that enhances ionization efficiency in ESI-MS. ddtjournal.com However, for isobaric species, the product ions generated may be identical, limiting specificity. nih.gov

Pentafluorobenzyl (PFB) Derivatization is used to create compounds detectable by negative ion chemical ionization (NCI) in GC-MS. This method significantly increases both sensitivity and selectivity, allowing for detection at very low levels. shimadzu.co.kr

Other Derivatization Reagents for LC-MS include N-methyl-nicotinic acid N-hydroxysuccinimide ester and isomers of 1,2-dimethylimidazole-sulfonyl chloride. nih.gov A novel derivatization strategy for phenolic estrogens involves reaction with 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) followed by reaction with methyl iodide to create a charged moiety, which improves signal intensities in LC-MS/MS. nih.gov For HPLC with fluorescence detection, derivatization with p-nitrobenzoyl chloride can be employed. dphen1.com

Table 4: Derivatization Strategies for Estrogen Analysis

Derivatization Reagent Analytical Technique Target Functional Group Advantage Reference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) GC-MS Hydroxyl Increases volatility and thermal stability. eiu.edu
N-(trimethylsilyl)imidazole GC-MS/MS Hydroxyl Effective single-step derivatization. nih.gov
Dansyl Chloride LC-MS Phenolic Hydroxyl Enhances ionization efficiency. nih.govddtjournal.com
Pentafluorobenzyl Bromide (PFBBr) GC-MS (NCI) Phenolic Hydroxyl High sensitivity and selectivity. shimadzu.co.kr
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) LC-MS/MS Phenolic Hydroxyl Creates a charged moiety for improved signal. nih.gov
p-Nitrobenzoyl Chloride HPLC-Fluorescence Hydroxyl Forms fluorescent derivatives. dphen1.com

Structure Activity Relationship Sar Studies of 3 O Benzyl 17alpha Estradiol and Its Analogues

Influence of 3-O-Benzylation on Receptor Binding Affinity, Selectivity, and Biological Potency

The phenolic 3-hydroxyl group of estradiol (B170435) is a critical anchor for high-affinity binding to estrogen receptors (ERα and ERβ). uomustansiriyah.edu.iq The substitution of this hydroxyl group with a benzyl (B1604629) ether, creating the 3-O-benzyl moiety, significantly alters the molecule's properties. This modification is a common strategy in the synthesis of estradiol analogues, where the benzyl group serves as a protecting group for the phenolic hydroxyl. nih.govnih.gov

The presence of the bulky benzyl group at the C-3 position generally reduces the binding affinity for estrogen receptors compared to the parent estradiol. mdpi.com However, this structural change can also redirect the molecule's activity toward other biological targets. For instance, modifications at both the C-3 and C-17 positions have been shown to produce potent inhibitors of steroid sulfatase, an enzyme involved in the biosynthesis of active estrogens. ebi.ac.uk The interaction of the 3-O-benzyl group can also be explored through cation-pi interactions with amino acid residues, such as lysine, in the binding pockets of target proteins. mdpi.com This highlights that while 3-O-benzylation may decrease classical estrogenic activity, it opens avenues for developing compounds with novel pharmacological profiles.

Impact of Stereochemistry at C-17 on Receptor Interactions and Downstream Activity

The stereochemistry at the C-17 position of the steroid D-ring is a crucial determinant of biological activity. The natural and most potent endogenous estrogen is 17β-estradiol, which features a hydroxyl group in the beta (β) configuration. epa.gov Its epimer, 17α-estradiol, is generally considered a much weaker estrogen, possessing a significantly lower binding affinity for the nuclear estrogen receptors ERα and ERβ and exhibiting reduced estrogenic potency. wikipedia.orgnih.gov Some studies report that 17α-estradiol has an estrogenic potency approximately 100-fold lower than its 17β counterpart. wikipedia.org

This difference in activity is attributed to the specific geometry of the ligand-binding pocket of the estrogen receptors, which has evolved to optimally accommodate the 17β-hydroxyl group. Computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have confirmed a preference for 17β-hydroxy steroids over the less active 17α-hydroxy compounds for inducing a mitogenic response. nih.govcapes.gov.br

Despite its weak affinity for classical nuclear estrogen receptors, evidence suggests that 17α-estradiol may be the primary endogenous ligand for a distinct, brain-expressed receptor known as ER-X, where it shows greater potency than 17β-estradiol. wikipedia.orgnih.gov This indicates that the downstream activity of C-17 epimers is highly dependent on the specific receptor and tissue context. The inversion of configuration from 17β to 17α represents a key strategy for reducing the estrogenicity of steroidal compounds designed to inhibit specific enzymes. epa.gov

Systematic Modifications to the Benzyl Moiety and Steroidal Skeleton and their Biological Consequences

Systematic modifications of the 3-O-benzyl-17α-estradiol scaffold have been extensively explored to develop compounds with tailored activities, particularly as enzyme inhibitors. These studies have provided deep insights into the steric and electronic requirements for molecular recognition and activity.

Modifications have been made to both the benzyl group at C-3 and various positions on the steroidal skeleton. Research into steroid sulfatase inhibitors has shown that introducing a hydrophobic substituent at the 17α-position enhances inhibitory activity, though this is balanced by steric factors. acs.orgnih.gov While long, flexible alkyl chains can decrease activity by preventing an ideal fit in the enzyme's catalytic site, benzyl groups at the 17α-position were found to be more effective inhibitors than alkyl analogues. acs.orgnih.gov

Further decorating the 17α-benzyl group with specific substituents can dramatically increase potency. For example, adding a 3'-bromo, 4'-tert-butyl, or 4'-benzyloxy group to the 17α-benzyl moiety of estradiol resulted in highly potent steroid sulfatase inhibitors, with IC50 values in the low nanomolar range. ebi.ac.ukacs.orgnih.govnih.gov

Table 1: Inhibitory Potency of 17α-(Substituted Benzyl)-Estradiol Derivatives on Steroid Sulfatase. acs.orgnih.gov
Compound (Modification on 17α-Benzyl Group)IC50 (nM)
3'-Bromobenzyl24
4'-tert-Butylbenzyl28
4'-Butylbenzyl25
4'-Benzyloxybenzyl22

Modifications to other parts of the steroidal skeleton also have significant biological consequences.

C-11: Substituents at the C-11 position are known to modulate binding affinity for the ER, potentially by influencing the acidity of the phenolic hydroxyl at C-3 through steric and electrostatic effects. researchgate.netacs.org The stereochemistry (α vs. β) of a substituent at C-11 strongly influences these interactions. acs.org

C-7: The addition of alkyl chains at the C-7α position has been shown to decrease ER binding affinity relative to estradiol. itn.pt The length of this chain influences the degree of this effect, suggesting that this position is sensitive to steric bulk. itn.pt

A-Ring: Introducing substituents, such as a pyrazole (B372694) ring, at the C-2 position of the A-ring can lead to compounds with hormone-independent cytotoxic activity against cancer cells. researchgate.net

These findings demonstrate that the steroidal nucleus is a highly versatile scaffold, where modifications at multiple sites can fine-tune biological activity.

Application of Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools for understanding and predicting the biological activity of estradiol derivatives. researchgate.netacs.org These methods establish mathematical relationships between the chemical structures of compounds and their pharmacological effects, such as receptor binding affinity or enzyme inhibition. researchgate.net

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and correlating them with their measured biological activities. researchgate.net These descriptors can quantify various physicochemical properties, including:

Electronic properties: Calculated using methods like Density Functional Theory (DFT), these include orbital energies (E-LUMO) and atomic charges. researchgate.netscilit.com

Steric properties: These describe the size and shape of the molecule.

Topological properties: These relate to the connectivity and arrangement of atoms.

A powerful 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) has been particularly insightful. nih.govcapes.gov.br CoMFA generates 3D contour maps around an aligned set of molecules, visualizing regions where steric bulk or specific electrostatic charges are predicted to either increase or decrease biological activity. capes.gov.br

Studies on estradiol analogues using CoMFA have successfully:

Delineated the distinct structural requirements for estrogen receptor binding versus subsequent mitogenic potential. nih.govcapes.gov.br

Identified that electronegative features around the A, B, or C rings contribute to receptor affinity, while cell growth is more dependent on properties near the 3-position. capes.gov.br

Confirmed the preference for 17β-hydroxy steroids over 17α- and 16α-hydroxy compounds for inducing a mitogenic response. nih.gov

Highlighted the enhanced mitogenic effect associated with steric bulk at the 11α-position. nih.gov

These computational models serve as powerful predictive tools, enabling the rational design of new analogues with improved potency and selectivity, and helping to prioritize synthetic targets. scilit.com

Applications of 3 O Benzyl 17alpha Estradiol in Academic Research and Future Directions

Utility as a Chemical Probe for Estrogen-Related Pathway Investigations

3-O-Benzyl 17alpha-estradiol (B195180) and its derivatives are instrumental as chemical probes for exploring the intricacies of estrogen-related signaling pathways. The parent molecule, 17alpha-estradiol, though considered a weak estrogen compared to its beta-isomer, demonstrates significant biological effects, particularly in the brain, where it can activate signaling pathways like MAPK/ERK and influence synaptic plasticity. nih.gov It has been found to bind to a specific brain-expressed receptor, ER-X, with greater potency than 17beta-estradiol. ebi.ac.uk

The introduction of the 3-O-benzyl group creates a tool to dissect these pathways further. This modification can alter receptor binding affinity and selectivity, helping researchers to map the ligand-binding domains of estrogen receptors (ERα and ERβ) and other related receptors. For instance, derivatives such as 16β-triazolyl-17α-estradiol 3-benzyl ethers have been studied for their effects on cell cycle progression, demonstrating the utility of such modified compounds in cancer research to probe pathways leading to cell cycle arrest. mdpi.com By comparing the activity of the benzylated compound to the parent estradiol (B170435), researchers can elucidate the role of the phenolic hydroxyl group at the C3 position in receptor activation and downstream signaling.

Table 1: Investigational Use of Estradiol Derivatives in Pathway Analysis

Derivative Class Research Focus Investigated Pathway/Effect Reference
16β-triazolyl-17α-estradiol 3-benzyl ethers Cancer Cell Proliferation G2/M cell cycle arrest mdpi.com
17α-Estradiol Neuroprotection & Memory MAPK/ERK and Akt signaling nih.gov
17α-Estradiol Estrogen Receptor Binding Preferential binding to ER-X ebi.ac.uk

Application in the Rational Design of Novel Steroidal Modulators (as research tools)

The scaffold of 3-O-Benzyl 17alpha-estradiol is a foundational element in the rational design of new steroidal modulators for research. The 3-O-benzyl group often serves as a protecting group during chemical synthesis, allowing for specific modifications at other positions of the steroid nucleus, such as the C17 position. nih.gov This strategy enables the creation of a diverse library of novel compounds with tailored activities.

The design of selective estrogen receptor modulators (SERMs) and other targeted steroidal ligands frequently relies on modifying the basic estradiol structure. researchgate.net Research has shown that introducing various substituents at the 17α-position of the estradiol core can lead to compounds with potent inhibitory activity against key enzymes or altered receptor binding profiles. nih.govacs.org For example, the synthesis of a variety of 17α-triazolyl derivatives of estradiol has been undertaken to evaluate their binding to human estrogen receptors and their agonist or antagonist activity in cell-based assays. nih.gov The 3-O-benzyl precursor provides a versatile starting point for such synthetic explorations, facilitating the development of research tools that can selectively target different components of the endocrine system. These novel modulators are crucial for studying the distinct physiological roles of ERα and ERβ. oup.com

Contribution to Understanding Steroid Metabolism and Biosynthesis Pathways

This compound and its analogs have significantly contributed to the understanding of steroid metabolism, particularly through the study of key enzymes like steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase (17β-HSD1). nih.govmdpi.com STS is a crucial enzyme that hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), into active steroids like estrone (E1), a precursor to estradiol. nih.gov Inhibition of STS is a therapeutic strategy for hormone-dependent cancers.

Researchers have designed and synthesized libraries of 17α-substituted estradiol derivatives to act as STS inhibitors. nih.govacs.org In these studies, the estradiol nucleus serves as a scaffold to position various functional groups within the enzyme's active site. It was discovered that introducing hydrophobic substituents at the 17α-position dramatically increases the inhibitory potency against STS. nih.govacs.org Benzyl-substituted derivatives were found to be particularly effective inhibitors. nih.gov While these studies often use the 17β-estradiol scaffold, the principles guide the design of inhibitors based on the 17α-epimer as well. By evaluating how modifications to the 3-O-benzyl estradiol structure affect enzyme inhibition, scientists can map the catalytic site and understand the mechanisms of steroid biosynthesis and metabolism.

Table 2: Inhibition of Steroid Sulfatase (STS) by 17α-Substituted Estradiol Derivatives

17α-Substituent STS Inhibition (IC50) Key Finding Reference
3'-Bromobenzyl 24 nM Benzyl (B1604629) substitutions provide potent inhibition. nih.gov
4'-tert-Butylbenzyl 28 nM Hydrophobic groups at 17α-position enhance activity. nih.govacs.org
Octyl 440 nM Optimal alkyl chain length is important to avoid steric hindrance. nih.govacs.org
4'-Benzyloxybenzyl 22 nM Demonstrates high potency among benzyl derivatives. nih.gov

Emerging Research Avenues and Untapped Potential for Mechanistic Studies

The unique biological profile of 17alpha-estradiol, distinct from its more famous 17β-isomer, opens up new frontiers for research where this compound can be a key investigational tool. nih.gov The discovery that 17alpha-estradiol is endogenously present in the brain and acts as a potent neuroprotective agent, potentially through the novel ER-X receptor, challenges the long-held view of it being an inactive metabolite. nih.govebi.ac.uk

Future research can leverage this compound and its derivatives to:

Develop Selective Probes for ER-X: Synthesize and test new derivatives to create highly selective ligands for the ER-X receptor. This would allow for the precise study of its function in the brain and other tissues, independent of classical ERα and ERβ activation.

Investigate Non-Classical Estrogen Signaling: Use these compounds to further explore the rapid, non-genomic signaling pathways activated by 17alpha-estradiol in neuronal cells. The 3-O-benzyl modification can help determine the structural requirements for initiating these signals.

Design Novel Neuroprotective Agents: The neuroprotective effects of 17alpha-estradiol suggest that its derivatives could be developed as therapeutic agents for neurodegenerative diseases. nih.gov The 3-O-benzyl scaffold can be used to improve the drug-like properties of potential candidates.

Elucidate Metabolic Pathways: The use of isotopically labeled versions, like this compound-d3, can help trace the metabolic fate of 17alpha-estradiol in the brain and peripheral tissues, clarifying its synthesis and degradation pathways. medchemexpress.com This is crucial given the evidence that it may be synthesized locally in the brain. nih.gov

In essence, this compound is poised to be a central compound in moving beyond the classical view of estrogen action and exploring new, nuanced roles of estradiol epimers in health and disease.

Q & A

Q. What are the recommended synthetic routes for 3-O-Benzyl 17α-estradiol, and how can purity be validated?

The synthesis of 17α-estradiol derivatives typically involves selective protection/deprotection of hydroxyl groups. For 3-O-benzylation, a common approach is to react 17α-estradiol with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to protect the 3-hydroxyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity validation should include HPLC (retention time matching reference standards) and NMR (characteristic benzyl proton signals at δ 4.8–5.2 ppm) .

Q. How should researchers handle safety risks associated with 3-O-Benzyl 17α-estradiol in laboratory settings?

This compound is classified under GHS08 (H351: suspected carcinogen; H360: reproductive toxicity). Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods during handling.
  • Avoidance of inhalation or skin contact; immediate washing with water if exposed.
  • Storage at -20°C in airtight containers to prevent degradation .

Q. What analytical techniques are suitable for characterizing 3-O-Benzyl 17α-estradiol?

  • HPLC : Use a C18 column with UV detection (λmax ~230 nm for benzyl derivatives) to confirm purity (>98%) .
  • NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyl group) and steroid backbone protons (δ 0.6–3.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~490.6 g/mol for C₂₅H₃₀O₃) .

Advanced Research Questions

Q. How can experimental designs address contradictory data on the biological activity of 17α-estradiol derivatives?

Conflicting results (e.g., neuroprotection vs. limited endocrine activity) may arise from model-specific factors (cell type, dose, exposure time). To resolve discrepancies:

  • Perform dose-response studies (0.1–100 nM range) in parallel assays (e.g., ERα/β binding vs. neurotrophic assays).
  • Use isotopic labeling (e.g., ³H-17α-estradiol) to track tissue-specific uptake and metabolism .
  • Validate findings in vivo using knockout models (e.g., ERα-deficient mice) .

Q. What strategies optimize solubility and stability of 3-O-Benzyl 17α-estradiol for in vivo studies?

  • Solubility : Dissolve in DMSO (stock solution) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation.
  • Stability : Avoid prolonged exposure to light or high temperatures; store aliquots at -80°C.
  • Bioavailability : Consider microencapsulation or liposomal delivery systems to enhance pharmacokinetic profiles .

Q. How do structural modifications (e.g., 3-O-benzylation) alter receptor binding compared to 17β-estradiol?

The 3-O-benzyl group sterically hinders ERα binding, reducing classical estrogenic activity. However, this modification may enhance blood-brain barrier penetration, as seen in neuroprotective studies. Competitive binding assays using recombinant ERα/β and radiolabeled ligands (e.g., ³H-estradiol) are recommended to quantify affinity shifts .

Q. What are the metabolic pathways of 3-O-Benzyl 17α-estradiol, and how do they impact experimental outcomes?

In vivo, the benzyl group is cleaved via hepatic CYP3A4, yielding free 17α-estradiol and benzoic acid. Monitor metabolites using LC-MS/MS and compare pharmacokinetic parameters (t½, AUC) between oral and subcutaneous administration routes. Adjust dosing regimens to account for rapid clearance in rodent models .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., qPCR for ER target genes alongside Western blot) .
  • Safety Compliance : Adhere to REACH and CLP regulations for carcinogen handling; document risk assessments .

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